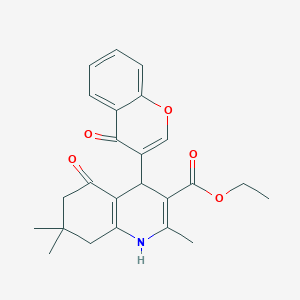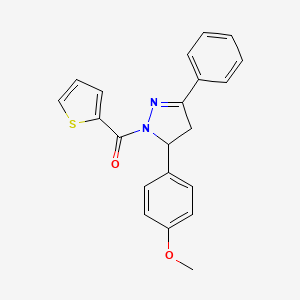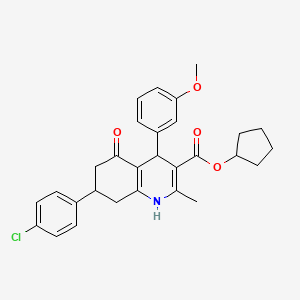
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione, also known as BCPP, is a pyrazolidinedione derivative that has been used in scientific research for its potential therapeutic properties. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in various cellular processes including inflammation and cell survival.
Biochemical and Physiological Effects:
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have also shown that 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione can reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in lab experiments is its ability to selectively inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. However, one limitation is that 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione may exhibit off-target effects, which could affect the interpretation of experimental results.
Orientations Futures
1. Investigating the potential of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione as a therapeutic agent for the treatment of cancer and inflammation.
2. Studying the mechanism of action of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in more detail to identify potential targets for drug development.
3. Developing more selective derivatives of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione to reduce off-target effects and improve its therapeutic potential.
4. Investigating the potential of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in combination with other drugs for the treatment of cancer and inflammation.
5. Studying the pharmacokinetics and pharmacodynamics of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in animal models to assess its safety and efficacy.
Méthodes De Synthèse
The synthesis of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione involves the reaction of 2-chlorobenzyl chloride with 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione exhibits anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Propriétés
IUPAC Name |
4-butyl-4-[(2-chlorophenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-2-3-18-26(19-20-12-10-11-17-23(20)27)24(30)28(21-13-6-4-7-14-21)29(25(26)31)22-15-8-5-9-16-22/h4-17H,2-3,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHZAGUJIMDLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-4-(2-chlorobenzyl)-1,2-diphenylpyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)


![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)